5-(3-Chloro-4-methylphenyl)-2-methylphenol
Description
5-(3-Chloro-4-methylphenyl)-2-methylphenol is a phenolic compound featuring a 3-chloro-4-methylphenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Chlorophenols are known for their antimicrobial properties, and the bulky 3-chloro-4-methylphenyl group may enhance lipophilicity, influencing solubility and biological interactions .
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-11(7-13(9)15)12-6-4-10(2)14(16)8-12/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKIIZUALFPMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683857 | |
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-46-2 | |
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylphenol with a suitable methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom and methyl group can influence the compound’s lipophilicity and reactivity, impacting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(3-Chloro-4-methylphenyl)-2-methylphenol with analogous chlorinated and methyl-substituted phenolic/aromatic compounds, focusing on substituent effects, physical properties, and synthesis.
Substituent Effects and Physical Properties
Key differences arise from substituent positions and electronic/steric effects. For example:
Key Observations :
- Steric and Electronic Effects : The 3-chloro-4-methylphenyl group in the target compound introduces significant steric bulk compared to simpler chloro/methyl substituents in other analogs. This likely reduces solubility in polar solvents but enhances stability in hydrophobic environments .
- Melting Points: Compounds with hydroxyl and carbonyl groups (e.g., hydroxyacetophenones) exhibit higher melting points (97–110°C) due to hydrogen bonding. The absence of such polar groups in the target compound may result in a lower melting point .
Biological Activity
5-(3-Chloro-4-methylphenyl)-2-methylphenol, also known as a chlorinated phenolic compound, has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities, supported by relevant studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and multiple methyl groups that influence its biological interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of chlorinated phenolic compounds. For instance, the presence of chlorine in the structure enhances the compound's ability to disrupt microbial membranes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is well-documented. Research indicates that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation.
Case Study: Inhibition of Cytokine Production
In a study assessing the anti-inflammatory effects of various phenolic compounds, it was found that this compound significantly reduced interleukin-6 (IL-6) levels in cultured macrophages by approximately 50% at a concentration of 10 µM. This suggests a potential for therapeutic use in inflammatory diseases.
Anticancer Activity
Emerging research suggests that chlorinated phenolic compounds may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : By inhibiting key inflammatory mediators, it reduces inflammation and associated tissue damage.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
